Cas no 1252689-91-0 (6-(4-Oxo-cyclohexyl)-1H-pyridin-2-one)
6-(4-Oxo-cyclohexyl)-1H-pyridin-2-one Chemical and Physical Properties
Names and Identifiers
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- 6-(4-oxo-cyclohexyl)-1H-pyridin-2-one
- LQQRBECXGGNVJN-UHFFFAOYSA-N
- 6-(4-Oxo-cyclohexyl)-1H-pyridin-2-one
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- Inchi: 1S/C11H13NO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12-10/h1-3,8H,4-7H2,(H,12,14)
- InChI Key: LQQRBECXGGNVJN-UHFFFAOYSA-N
- SMILES: O=C1CCC(C2=CC=CC(N2)=O)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 318
- Topological Polar Surface Area: 46.2
6-(4-Oxo-cyclohexyl)-1H-pyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB592465-250mg |
4-(6-Hydroxypyridin-2-yl)cyclohexan-1-one; . |
1252689-91-0 | 250mg |
€238.30 | 2024-07-20 | ||
| abcr | AB592465-1g |
4-(6-Hydroxypyridin-2-yl)cyclohexan-1-one; . |
1252689-91-0 | 1g |
€426.60 | 2024-07-20 | ||
| abcr | AB592465-5g |
4-(6-Hydroxypyridin-2-yl)cyclohexan-1-one; . |
1252689-91-0 | 5g |
€1423.10 | 2024-07-20 |
6-(4-Oxo-cyclohexyl)-1H-pyridin-2-one Suppliers
6-(4-Oxo-cyclohexyl)-1H-pyridin-2-one Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 6-(4-Oxo-cyclohexyl)-1H-pyridin-2-one
Research Brief on 6-(4-Oxo-cyclohexyl)-1H-pyridin-2-one (CAS: 1252689-91-0) in Chemical Biology and Pharmaceutical Applications
The compound 6-(4-Oxo-cyclohexyl)-1H-pyridin-2-one (CAS: 1252689-91-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound's cyclohexyl and pyridinone moieties suggest its relevance in modulating protein-protein interactions and enzyme inhibition, making it a promising scaffold for drug development.
Recent studies have highlighted the synthetic pathways for 6-(4-Oxo-cyclohexyl)-1H-pyridin-2-one, emphasizing its efficient production through multi-step organic reactions involving cyclohexanone derivatives and pyridinone precursors. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the compound's structural integrity. Computational modeling has further elucidated its conformational stability and potential binding affinities, providing a foundation for its application in rational drug design.
In vitro and in vivo studies have demonstrated the compound's bioactivity, particularly in the context of inflammatory and oncogenic pathways. For instance, 6-(4-Oxo-cyclohexyl)-1H-pyridin-2-one has shown inhibitory effects on key enzymes such as cyclooxygenase-2 (COX-2) and kinases involved in cell proliferation. These findings suggest its potential as a lead compound for developing anti-inflammatory and anti-cancer therapies. Moreover, its pharmacokinetic properties, including solubility and metabolic stability, are currently under investigation to optimize its drug-like characteristics.
The compound's mechanism of action appears to involve the modulation of cellular signaling pathways, particularly those mediated by NF-κB and MAPK. Preliminary data indicate that it can attenuate pro-inflammatory cytokine production and induce apoptosis in cancer cell lines. These effects are dose-dependent and have been validated across multiple cell models, underscoring its broad applicability. However, further studies are needed to address potential off-target effects and to refine its selectivity.
Collaborative efforts between academic and industrial researchers have accelerated the exploration of 6-(4-Oxo-cyclohexyl)-1H-pyridin-2-one derivatives. Structure-activity relationship (SAR) studies are underway to identify analogs with enhanced potency and reduced toxicity. Such initiatives are critical for advancing this compound into preclinical trials and, ultimately, clinical development. The integration of high-throughput screening and fragment-based drug design has further expanded the scope of its therapeutic potential.
In conclusion, 6-(4-Oxo-cyclohexyl)-1H-pyridin-2-one represents a versatile and promising candidate in the realm of chemical biology and pharmaceutical research. Its multifaceted bioactivity, coupled with ongoing optimization efforts, positions it as a valuable asset for addressing unmet medical needs. Future research should focus on elucidating its detailed molecular interactions and translating these insights into viable therapeutic strategies. This brief underscores the importance of continued investment in the study of this compound and its derivatives to unlock their full potential in medicine.
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